molecular formula C11H19N3 B2440421 1-(2-Cyclohexylethyl)pyrazol-3-amine CAS No. 1696210-94-2

1-(2-Cyclohexylethyl)pyrazol-3-amine

Cat. No.: B2440421
CAS No.: 1696210-94-2
M. Wt: 193.294
InChI Key: XSKVTRGPOBZFPC-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylethyl)pyrazol-3-amine is an organic compound with the CAS Number: 1696210-94-2 . It has a molecular weight of 193.29 . The IUPAC name for this compound is 1-(2-cyclohexylethyl)-1H-pyrazol-3-amine .


Synthesis Analysis

Pyrazoles, including this compound, can be synthesized through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a cyclohexyl group via an ethyl chain . The InChI code for this compound is 1S/C11H19N3/c12-11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h7,9-10H,1-6,8H2,(H2,12,13) .


Chemical Reactions Analysis

Pyrazol-3-amine, a scaffold present in a large number of compounds with a wide range of biological activities, is often decorated using Ullmann and acylation reactions . The regioselectivity of such reactions can be predicted using DFT calculations .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 193.29 . Pyrazoles, including this compound, can act as weak bases or acids, with the strength highly dependent on their substituent groups .

Properties

IUPAC Name

1-(2-cyclohexylethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c12-11-7-9-14(13-11)8-6-10-4-2-1-3-5-10/h7,9-10H,1-6,8H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKVTRGPOBZFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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